3-(5-Benzyloxyindol-3-yl)-3-oxopropanenitrile
Overview
Description
3-(5-Benzyloxyindol-3-yl)-3-oxopropanenitrile is a useful research compound. Its molecular formula is C18H14N2O2 and its molecular weight is 290.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known to be used as a reactant for the preparation of various derivatives with potential therapeutic effects .
Mode of Action
It is used as a reactant in the synthesis of β-carboline derivatives, indole-N-acetic acid derivatives, and tryptamine analogs . These compounds have been studied for their antioxidant, aldose reductase inhibitory, and antihypertensive properties respectively .
Result of Action
The derivatives synthesized using this compound have shown potential antioxidant, aldose reductase inhibitory, and antihypertensive effects .
Biochemical Analysis
Biochemical Properties
3-(5-Benzyloxyindol-3-yl)-3-oxopropanenitrile plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and interaction with proteins. This compound has been shown to interact with enzymes such as aldose reductase, which is involved in the polyol pathway of glucose metabolism. By inhibiting aldose reductase, this compound can potentially reduce the accumulation of sorbitol in cells, thereby mitigating complications associated with diabetes . Additionally, this compound interacts with proteins involved in oxidative stress responses, such as those in the LDL oxidation model .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of signaling pathways related to oxidative stress and inflammation. By interacting with key signaling molecules, this compound can alter the expression of genes involved in antioxidant defense mechanisms . Furthermore, this compound affects cellular metabolism by inhibiting enzymes that play a role in glucose metabolism, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound binds to the active sites of enzymes such as aldose reductase, leading to enzyme inhibition. The binding interactions are facilitated by the unique structural features of this compound, which allow it to fit into the enzyme’s active site and block its activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of this compound, resulting in reduced efficacy . In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed, with changes in gene expression and metabolic activity noted over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects by inhibiting aldose reductase and reducing oxidative stress . At higher doses, toxic or adverse effects may be observed, including cellular toxicity and disruption of normal metabolic processes . Threshold effects have been identified, indicating that there is a specific dosage range within which this compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to glucose metabolism and oxidative stress. This compound interacts with enzymes such as aldose reductase and other cofactors involved in the polyol pathway . By inhibiting these enzymes, this compound can alter the metabolic flux and reduce the accumulation of harmful metabolites . Additionally, this compound affects the levels of various metabolites, including sorbitol and fructose, which are involved in glucose metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments . Once inside the cell, this compound can accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects . The localization and accumulation of this compound are influenced by its interactions with transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is a key factor in determining its activity and function. This compound is directed to specific compartments within the cell through targeting signals and post-translational modifications . For example, this compound may be targeted to the mitochondria, where it can influence mitochondrial function and oxidative stress responses . Additionally, this compound can be localized to the endoplasmic reticulum, where it interacts with proteins involved in protein folding and stress responses .
Properties
IUPAC Name |
3-oxo-3-(5-phenylmethoxy-1H-indol-3-yl)propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c19-9-8-18(21)16-11-20-17-7-6-14(10-15(16)17)22-12-13-4-2-1-3-5-13/h1-7,10-11,20H,8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJOVAIMCRQQNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001227291 | |
Record name | β-Oxo-5-(phenylmethoxy)-1H-indole-3-propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001227291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020722-11-5 | |
Record name | β-Oxo-5-(phenylmethoxy)-1H-indole-3-propanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1020722-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | β-Oxo-5-(phenylmethoxy)-1H-indole-3-propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001227291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.